

# Application Notes and Protocols: Levosimendan In Vitro Cardiomyocyte Contractility Assay

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Levosimendan** is a calcium-sensitizing inotropic agent used in the treatment of acute decompensated heart failure.[1][2] Its primary mechanism of action involves binding to cardiac troponin C (cTnC) in a calcium-dependent manner.[3][4][5] This interaction stabilizes the Ca2+bound conformation of troponin C, enhancing the sensitivity of the myofilaments to calcium and thereby increasing myocardial contractility without a significant increase in intracellular calcium concentration or myocardial oxygen consumption.[2][3][6] Additionally, **Levosimendan** exhibits vasodilatory effects by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[1]

These application notes provide a detailed protocol for assessing the in vitro effects of **Levosimendan** on the contractility of isolated adult ventricular cardiomyocytes. The protocol covers cardiomyocyte isolation, contractility measurement, and data analysis, providing a framework for researchers to evaluate the efficacy and potency of **Levosimendan** and other inotropic compounds.

# Signaling Pathway of Levosimendan in Cardiomyocytes



opening of mitochondrial K-ATP channels.

**Levosimendan**'s primary mechanism of action in cardiomyocytes is the sensitization of the contractile machinery to calcium. During systole, as intracellular calcium levels rise, **Levosimendan** binds to the N-terminal domain of cardiac troponin C. This binding stabilizes the troponin C molecule, prolonging the effect of calcium on the contractile proteins and leading to an increase in the force of contraction. This mechanism is distinct from traditional inotropes that increase intracellular calcium concentration, which can lead to arrhythmias and increased

myocardial oxygen demand. Levosimendan also has cardioprotective effects through the



Click to download full resolution via product page

**Levosimendan**'s mechanism of action in a cardiomyocyte.

# **Experimental Protocol**

This protocol outlines the isolation of adult ventricular cardiomyocytes and the subsequent measurement of their contractile response to **Levosimendan**.



## Part 1: Isolation of Adult Ventricular Cardiomyocytes

This procedure is adapted from standard enzymatic digestion protocols.[7][8]

#### Materials:

- Perfusion Buffer: Calcium-free Tyrode's solution containing (in mM): 137 NaCl, 5.4 KCl, 1
  MgCl2, 10 glucose, 10 HEPES, pH 7.4.
- Digestion Buffer: Perfusion buffer supplemented with 1 mg/mL collagenase type II and 0.1 mg/mL protease type XIV.
- Stop Buffer: Perfusion buffer supplemented with 10% fetal bovine serum (FBS) and 1.25 mM
  CaCl2.
- Krebs-Henseleit Buffer: Containing (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 glucose, and 1.2 CaCl2, gassed with 95% O2/5% CO2.

#### Procedure:

- Anesthetize the animal (e.g., adult rat or mouse) according to approved institutional guidelines.
- Excise the heart and immediately cannulate the aorta on a Langendorff apparatus.
- Retrogradely perfuse the heart with oxygenated Perfusion Buffer at 37°C for 5 minutes to wash out the blood.
- Switch the perfusion to the Digestion Buffer and perfuse for 15-20 minutes, or until the heart becomes flaccid.
- Detach the heart from the cannula, remove the atria, and gently mince the ventricular tissue in Stop Buffer.
- Gently triturate the minced tissue with a pipette to release individual cardiomyocytes.
- Filter the cell suspension through a 100 μm nylon mesh to remove undigested tissue.



- Allow the cardiomyocytes to settle by gravity for 10-15 minutes.
- Carefully remove the supernatant and resuspend the cells in Krebs-Henseleit Buffer.
- Gradually increase the calcium concentration in the buffer to 1.2 mM.
- The isolated cardiomyocytes should be rod-shaped with clear striations.

## Part 2: Cardiomyocyte Contractility Assay

This part of the protocol utilizes a video-based edge-detection system for measuring sarcomere shortening.[9]

#### Materials:

- Isolated adult ventricular cardiomyocytes
- · Krebs-Henseleit Buffer
- Levosimendan stock solution (in DMSO or other suitable solvent)
- · Laminin-coated glass coverslips
- Inverted microscope with a video-based edge-detection system (e.g., IonOptix)
- · Field stimulator

#### Procedure:

- Plate the isolated cardiomyocytes on laminin-coated glass coverslips and allow them to adhere for at least 1 hour.
- Place a coverslip in the perfusion chamber on the stage of the inverted microscope.
- Superfuse the cells with Krebs-Henseleit Buffer at 37°C.
- Pace the cardiomyocytes using the field stimulator at a constant frequency (e.g., 1 Hz).



- Record baseline contractility parameters for at least 5 minutes. Key parameters to measure include:
  - Peak Shortening (PS): The maximal extent of cell shortening.
  - Time-to-Peak (TTP): The time from the stimulus to peak shortening.
  - Time-to-90% Relengthening (TR90): The time from peak shortening to 90% relengthening.
  - Maximal Velocity of Shortening (+dL/dt): The maximum rate of contraction.
  - Maximal Velocity of Relengthening (-dL/dt): The maximum rate of relaxation.
- Prepare a series of Levosimendan dilutions in Krebs-Henseleit Buffer. A typical concentration range for in vitro studies is 0.01 μM to 10 μM.[10]
- Introduce the lowest concentration of Levosimendan into the perfusion chamber and allow it to equilibrate for 5-10 minutes.
- Record the contractility parameters for at least 5 minutes.
- Repeat steps 7 and 8 for each concentration of Levosimendan in a cumulative or noncumulative manner.
- After the highest concentration, perform a washout with Krebs-Henseleit Buffer to assess the reversibility of the effects.

## Part 3: Data Analysis

- Analyze the recorded contractility data using appropriate software (e.g., IonSoft).
- For each cell, average the contractility parameters at baseline and for each Levosimendan concentration.
- Normalize the data to the baseline values to determine the percentage change in contractility.



- Generate concentration-response curves by plotting the percentage change in a contractility parameter (e.g., peak shortening) against the **Levosimendan** concentration.
- Calculate the EC50 value, which is the concentration of Levosimendan that produces 50% of the maximal response.

## **Experimental Workflow**

The following diagram illustrates the overall workflow for the **Levosimendan** in vitro cardiomyocyte contractility assay.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Levosimendan: current data, clinical use and future development PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of levosimendan on cardiac remodeling and cardiomyocyte apoptosis in hypertensive Dahl/Rapp rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Levosimendan in Cardiogenic Shock | ECR Journal [ecrjournal.com]
- 7. Isolation of cardiac myocytes and measurement of myocyte shortening [protocols.io]
- 8. Isolation and Physiological Analysis of Mouse Cardiomyocytes PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contractility assessment in enzymatically isolated cardiomyocytes PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Levosimendan In Vitro Cardiomyocyte Contractility Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675185#levosimendan-in-vitro-cardiomyocytecontractility-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com